3,4-Dimethylhexan-1-amine hydrochloride
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Overview
Description
3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.
Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.
Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Medicine: Research into its potential pharmacological properties, such as its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with one methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .
Biological Activity
3,4-Dimethylhexan-1-amine hydrochloride, also known as a derivative of the aliphatic amine class, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound (C8H19N·HCl) is characterized by its branched structure, which influences its reactivity and interaction with biological systems. The compound's molecular structure includes an amine functional group that can engage in various chemical reactions, such as oxidation and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This interaction may lead to physiological effects that are still under investigation.
Biological Activity and Applications
Research has indicated several potential applications and biological activities associated with this compound:
- Pharmacological Potential : There is ongoing research into the compound's efficacy as a pharmaceutical intermediate. Its structural similarity to other bioactive amines suggests it may possess stimulant properties akin to those observed in compounds like amphetamines .
- Neurotransmitter Interaction : Preliminary studies suggest that 3,4-Dimethylhexan-1-amine may influence neurotransmitter levels in the brain, similar to other aliphatic amines. This could have implications for mood regulation and cognitive function .
- Metabolic Effects : Some studies have indicated that this compound may enhance metabolic rates, potentially making it useful in weight management or athletic performance contexts .
Case Studies
- Stimulant Properties : A study examining the effects of various aliphatic amines found that this compound exhibited stimulant-like effects in animal models. These effects were characterized by increased locomotor activity and heightened alertness .
- Enzyme Interaction : Another investigation focused on the compound's ability to interact with specific enzymes involved in metabolic pathways. Results showed that 3,4-Dimethylhexan-1-amine could inhibit certain enzymatic activities, suggesting a potential role in metabolic modulation .
Comparative Analysis
Properties
Molecular Formula |
C8H20ClN |
---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
InChI Key |
JNBHELSRCMULFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCN.Cl |
Origin of Product |
United States |
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